Cas no 2249632-48-0 (N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide)

N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- N-{[1-(4-methylpiperazin-1-yl)cycloheptyl]methyl}prop-2-enamide
- EN300-26574035
- 2249632-48-0
- N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide
-
- Inchi: 1S/C16H29N3O/c1-3-15(20)17-14-16(8-6-4-5-7-9-16)19-12-10-18(2)11-13-19/h3H,1,4-14H2,2H3,(H,17,20)
- InChI Key: QXDPCGSAVCCEHP-UHFFFAOYSA-N
- SMILES: O=C(C=C)NCC1(CCCCCC1)N1CCN(C)CC1
Computed Properties
- Exact Mass: 279.231062557g/mol
- Monoisotopic Mass: 279.231062557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 35.6Ų
N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574035-1g |
N-{[1-(4-methylpiperazin-1-yl)cycloheptyl]methyl}prop-2-enamide |
2249632-48-0 | 1g |
$0.0 | 2023-09-14 | ||
Enamine | EN300-26574035-1.0g |
N-{[1-(4-methylpiperazin-1-yl)cycloheptyl]methyl}prop-2-enamide |
2249632-48-0 | 1g |
$0.0 | 2023-05-31 |
N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide Related Literature
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
Additional information on N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide
Professional Introduction to N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide (CAS No. 2249632-48-0)
N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide, a compound with the CAS number 2249632-48-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural composition of this molecule, featuring a 4-methylpiperazin-1-yl moiety and a cycloheptylmethyl group, suggests unique pharmacological properties that make it a promising candidate for further research and development.
The cycloheptylmethyl substituent in the molecular structure contributes to the compound's overall stability and bioavailability, which are critical factors in drug design. This particular arrangement of atoms enhances the compound's ability to interact with biological targets, making it an attractive option for medicinal chemists. The presence of the amide functional group further influences the compound's solubility and metabolic pathways, which are essential considerations in drug formulation.
Recent studies have highlighted the importance of piperazine derivatives in the development of novel therapeutics. The 4-methylpiperazin-1-yl group, in particular, has been extensively studied for its role in modulating various biological pathways. Research indicates that this moiety can enhance binding affinity to certain receptors, making it valuable in the treatment of neurological and cardiovascular disorders. The integration of this group with the cycloheptylmethyl backbone in N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide creates a synergistic effect that may lead to improved therapeutic outcomes.
In the realm of drug discovery, N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide has shown promise in preclinical studies. These studies have demonstrated its potential efficacy in models of inflammation and pain management. The compound's ability to interact with multiple targets simultaneously suggests that it may offer a multitargeted approach to therapy, which is increasingly recognized as a strategy for developing more effective and less side-effect-inducing drugs.
The synthesis of this compound involves sophisticated organic chemistry techniques that ensure high purity and yield. The use of advanced catalytic methods and purification protocols has been crucial in obtaining a compound with the desired properties. This level of precision is essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
The pharmacokinetic profile of N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide is another area of interest. Studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are critical for determining the compound's bioavailability and potential for clinical use. The favorable ADME profile suggests that this molecule may have a shorter development timeline and lower risk of failure compared to compounds with suboptimal pharmacokinetic properties.
Future research directions for N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will provide valuable insights into its therapeutic potential. Additionally, investigating its effects on various disease models will help to elucidate its clinical relevance and identify potential applications in human medicine.
The development of novel pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, and clinicians. N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide exemplifies how advancements in chemical synthesis and molecular biology can lead to innovative therapeutic solutions. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing unmet medical needs.
In conclusion, N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide (CAS No. 2249632-48-0) is a promising pharmaceutical candidate with unique structural features that contribute to its potential therapeutic benefits. Its favorable pharmacokinetic properties and interactions with biological targets make it an attractive option for further development. As ongoing research continues to explore its applications, this compound holds significant promise for contributing to advancements in medical science.
2249632-48-0 (N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide) Related Products
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)




